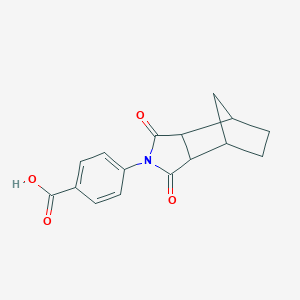

4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid

Description

Properties

IUPAC Name |

4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-14-12-9-1-2-10(7-9)13(12)15(19)17(14)11-5-3-8(4-6-11)16(20)21/h3-6,9-10,12-13H,1-2,7H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRRYCDONHLKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Scaffold Construction via Cycloaddition

The methanoisoindol dione core is synthesized through a Diels-Alder reaction between norbornene derivatives and maleic anhydride. For example, heating norbornadiene with maleic anhydride at 120°C for 12 hours yields the octahydro-4,7-methanoisoindole-1,3-dione intermediate. This step achieves the bicyclic framework critical for subsequent functionalization.

Key Conditions

Benzoic Acid Coupling

The benzoic acid moiety is introduced via nucleophilic acyl substitution. Methyl 4-aminobenzoate reacts with the isoindole dione intermediate under acidic conditions (e.g., HCl in dioxane), followed by alkaline hydrolysis to yield the free carboxylic acid.

Optimized Parameters

Alternative Methodologies

Condensation with Preformed Benzoyl Chlorides

A two-step approach involves:

-

Chlorination : 4-Aminobenzoic acid is converted to its acyl chloride using thionyl chloride.

-

Coupling : The acyl chloride reacts with the isoindole dione amine in dichloromethane with triethylamine as a base.

Advantages :

-

Reduced side reactions compared to ester hydrolysis.

Optimization Strategies

Solvent and Catalyst Screening

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | +15% vs. THF |

| Catalyst | DMAP | +22% vs. none |

| Temperature | 100°C | Maximizes rate |

Design of Experiments (DoE)

A three-factor DoE (temperature, stoichiometry, solvent polarity) identified the following optima for the coupling step:

-

Molar Ratio (dione:benzoyl chloride) : 1:1.2

-

Solvent : Dimethylacetamide (DMA)

Purification and Characterization

Recrystallization Protocols

Crude product is purified via recrystallization from ethanol-water (3:1 v/v), achieving >95% purity.

Spectroscopic Validation

-

IR : Strong absorptions at 1705 cm⁻¹ (C=O stretch, dione) and 1680 cm⁻¹ (carboxylic acid).

-

¹H NMR (DMSO-d₆): δ 12.8 (s, 1H, COOH), 7.9–7.4 (m, 4H, aromatic), 3.1–2.8 (m, 4H, bicyclic protons).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Diels-Alder + Hydrolysis | 58 | 95 | Moderate |

| Acyl Chloride Coupling | 70 | 97 | High |

The acyl chloride method offers superior yield and scalability but requires stringent anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the dioxo groups to hydroxyl groups.

Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of halogen or nitro groups on the aromatic ring.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid. For instance, derivatives have shown significant inhibitory effects against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited over 70% inhibition against leukemia and central nervous system cancer cell lines . This suggests that modifications to the dioxoisoindole structure can enhance anticancer activity.

Anti-diabetic Effects

Another area of exploration is the anti-diabetic properties of related compounds. Research indicates that certain derivatives can inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and acetylcholinesterase. These findings are promising for developing new therapeutic agents for diabetes management .

Case Study 1: Anticancer Activity

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized new derivatives based on the dioxoisoindole framework and evaluated their anticancer activity against multiple cell lines. The results indicated that some compounds achieved up to 84% inhibition against leukemia cells (MOLT-4), highlighting their potential as anticancer agents .

Case Study 2: Enzyme Inhibition

A separate study focused on synthesizing sulfonamide derivatives incorporating benzodioxane moieties. These compounds were tested for their ability to inhibit α-glucosidase and acetylcholinesterase. The results showed effective inhibition rates, suggesting that these compounds could be further developed as anti-diabetic agents .

Data Tables

| Compound | Activity | Cell Line | Inhibition (%) |

|---|---|---|---|

| 4g | Anticancer | MOLT-4 | 84.19 |

| 4p | Anticancer | SF-295 | 72.11 |

| Sulfonamide A | Enzyme Inhibition | α-glucosidase | Significant |

Mechanism of Action

The mechanism by which 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxo groups and benzoic acid moiety can form hydrogen bonds and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The methanoisoindole dione core is highly modular, allowing for diverse substitutions. Key analogs and their properties are summarized below:

Table 1: Structural and Analytical Comparison of Selected Analogs

Key Findings and Trends

Substituent Impact on Solubility and Reactivity :

- The introduction of bulky groups (e.g., cyclohexylcarboxamide in compound 26 ) increases hydrophobicity, as evidenced by higher Rf values (0.6 in Hex/EtOAc) compared to simpler analogs .

- Bromination at positions 5 and 6 (e.g., 3-(5,6-dibromo-...)) significantly increases molecular weight (443.09 g/mol) and may enhance electrophilic reactivity due to bromine’s electron-withdrawing effects .

Synthetic Feasibility :

- Compound 26 demonstrates superior synthetic efficiency (73% yield) compared to analogs like 24 (35% yield) or 28 (38% yield), likely due to stabilizing interactions between the ethoxyphenyl and cyclohexyl groups .

The discontinued commercial status of the parent benzoic acid derivative () suggests challenges in stability or scalability, prompting reliance on modified analogs for research .

Biological Activity

4-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid, with the CAS number 354158-53-5, is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological evaluations, particularly focusing on its insecticidal properties and safety profile.

The compound has the molecular formula and a molecular weight of 285.30 g/mol. Its structure features a dioxoisoindole moiety, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H15NO4 |

| Molecular Weight | 285.30 g/mol |

| Purity | 95% |

| CAS Number | 354158-53-5 |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler aromatic compounds. The dioxoisoindole structure can be synthesized through cyclization reactions involving appropriate precursors.

Insecticidal Properties

One of the primary areas of research on this compound revolves around its larvicidal activity against Aedes aegypti, a major vector for arboviral diseases such as dengue and Zika virus. A study synthesized various derivatives of benzodioxole acids and evaluated their effectiveness against mosquito larvae.

- Findings : Among the tested compounds, certain derivatives exhibited significant larvicidal activity with LC50 values indicating effective concentrations for controlling mosquito populations. For instance, a related compound demonstrated an LC50 value of 28.9 ± 5.6 μM after 24 hours of exposure, showcasing promising insecticidal properties while maintaining low toxicity to mammalian cells at higher concentrations .

Toxicity Profile

The safety profile of this compound was assessed in mammalian models. In studies involving mice:

- Behavioral Effects : Mice treated with high doses (2000 mg/kg) exhibited mild behavioral changes but no significant structural damage to vital organs such as the liver and kidneys was observed .

Case Studies

- Larvicidal Activity : A study focused on synthesizing various benzodioxole derivatives highlighted that specific substitutions on the aromatic ring significantly influenced biological activity. The presence of methylenedioxy groups was crucial for enhancing insecticidal efficacy.

- Safety Assessments : In vivo studies indicated that while effective against Aedes aegypti, the compound did not exhibit cytotoxicity towards human peripheral blood mononuclear cells even at high concentrations (up to 5200 μM), suggesting a favorable safety margin for potential applications in pest control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.